
1,8-Octanediamine, N,N'-bis(1-naphthalenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- is a chemical compound with the molecular formula C30H36N2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two naphthalenylmethyl groups attached to an octanediamine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- typically involves the reaction of 1,8-octanediamine with 1-naphthalenylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve high-quality products.
化学反応の分析
Types of Reactions
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalenylmethyl ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of naphthalenylmethyl amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Naphthalenylmethyl ketones.
Reduction: Naphthalenylmethyl amines.
Substitution: Substituted derivatives of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)-.
科学的研究の応用
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and as a linker in bioconjugation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The naphthalenylmethyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the diamine backbone can form hydrogen bonds with various biomolecules, modulating their activity.
類似化合物との比較
Similar Compounds
1,8-Octanediamine: A simpler analog without the naphthalenylmethyl groups.
N,N’-Bis(1-naphthylmethyl)-1,6-hexanediamine: A similar compound with a shorter hexanediamine backbone.
N,N’-Bis(1-naphthylmethyl)-1,10-decanediamine: A similar compound with a longer decanediamine backbone.
Uniqueness
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- is unique due to its specific combination of an octanediamine backbone and naphthalenylmethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
145409-13-8 |
|---|---|
分子式 |
C30H36N2 |
分子量 |
424.6 g/mol |
IUPAC名 |
N,N'-bis(naphthalen-1-ylmethyl)octane-1,8-diamine |
InChI |
InChI=1S/C30H36N2/c1(3-9-21-31-23-27-17-11-15-25-13-5-7-19-29(25)27)2-4-10-22-32-24-28-18-12-16-26-14-6-8-20-30(26)28/h5-8,11-20,31-32H,1-4,9-10,21-24H2 |
InChIキー |
RUSAGYULHXYFNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCCCCCCCNCC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
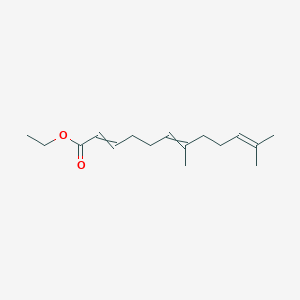
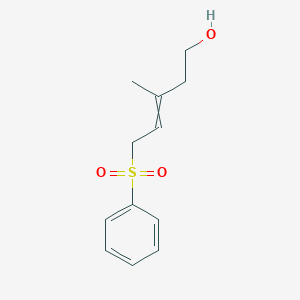
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
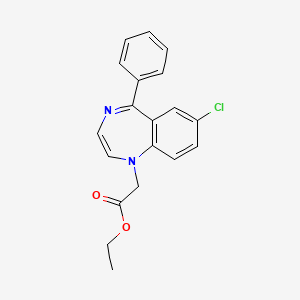
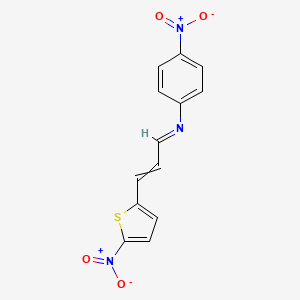
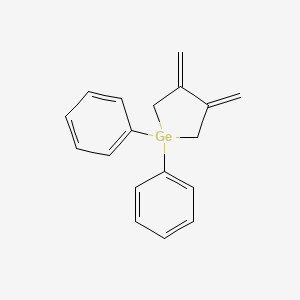
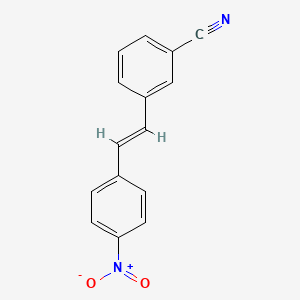
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
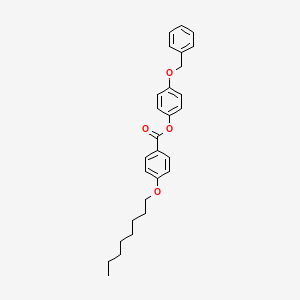
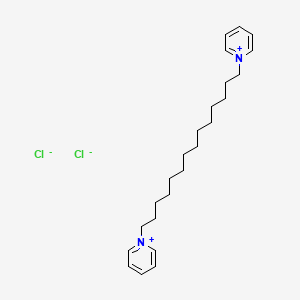
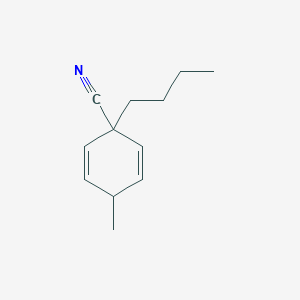
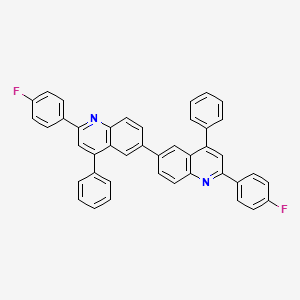
methanone](/img/structure/B15162227.png)
